molecular formula C11H11BrO3 B1407203 Methyl 2-(2-bromophenyl)-3-oxobutanoate CAS No. 1243144-97-9

Methyl 2-(2-bromophenyl)-3-oxobutanoate

Cat. No.: B1407203
CAS No.: 1243144-97-9
M. Wt: 271.11 g/mol
InChI Key: KWNLLHXMARGDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-bromophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromophenyl)-3-oxobutanoate typically involves the esterification of 2-(2-bromophenyl)-3-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-(2-bromophenyl)-3-oxobutanoic acid+methanolacid catalystMethyl 2-(2-bromophenyl)-3-oxobutanoate+water\text{2-(2-bromophenyl)-3-oxobutanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(2-bromophenyl)-3-oxobutanoic acid+methanolacid catalyst​Methyl 2-(2-bromophenyl)-3-oxobutanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromophenyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl esters.

    Reduction: Methyl 2-(2-bromophenyl)-3-hydroxybutanoate.

    Oxidation: 2-(2-bromophenyl)-3-oxobutanoic acid.

Scientific Research Applications

Methyl 2-(2-bromophenyl)-3-oxobutanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chlorophenyl)-3-oxobutanoate
  • Methyl 2-(2-fluorophenyl)-3-oxobutanoate
  • Methyl 2-(2-iodophenyl)-3-oxobutanoate

Uniqueness

Methyl 2-(2-bromophenyl)-3-oxobutanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can affect the compound’s interactions with other molecules and its overall chemical behavior.

Properties

IUPAC Name

methyl 2-(2-bromophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-7(13)10(11(14)15-2)8-5-3-4-6-9(8)12/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNLLHXMARGDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A round bottomed flask was charged with a magnetic stir bar and methyl 2-(2-bromophenyl)acetate (25 g, 109 mmol) and THF (50 mL). This solution was cooled to −78° C. before drop wise addition of a 1M solution of LiHMDS in THF (218 ml, 218 mmol). The reaction was stirred for 30 min at −78° C. before addition of 1-(1H-imidazol-1-yl)ethanone (14.42 g, 131 mmol) dissolved in a mixture of THF:DMF (112 mL THF, 24 mL DMF). The solution was stirred for 1 h before quenching with sat'd aqueous NH4Cl (˜250 mL) and diluting with EtOAc. The layers were separated and the aqueous phase was extracted with EtOAc (˜2×250 mL). The combined organic extract was washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude residue was purified via silica gel chromatography using an eluent of ethyl acetate/hexanes (10:1) to afford methyl 2-(2-bromophenyl)-3-oxobutanoate (32.5 g, 102 mmol, 93% yield).
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
218 mL
Type
solvent
Reaction Step Two
Quantity
14.42 g
Type
reactant
Reaction Step Three
Name
Quantity
112 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-bromophenyl)-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-bromophenyl)-3-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(2-bromophenyl)-3-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(2-bromophenyl)-3-oxobutanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(2-bromophenyl)-3-oxobutanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(2-bromophenyl)-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.